2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylic acid
Description
This compound is a chiral oxazole-carboxylic acid derivative featuring a pyrrolidine ring protected by a benzyloxycarbonyl (Cbz) group at the 2S position and a methyl substituent at the 5-position of the oxazole ring. Its molecular formula is C₁₈H₂₀N₂O₅, with a molecular weight of 344.36 g/mol. The Cbz group enhances stability during synthetic processes, making it a valuable intermediate in peptidomimetics and medicinal chemistry .
Properties
IUPAC Name |
5-methyl-2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11-14(16(20)21)18-15(24-11)13-8-5-9-19(13)17(22)23-10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3,(H,20,21)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEHJUOQDRVAAC-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylic acid, identified by CAS number 203782-27-8, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including pharmacological effects, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H18N2O5, with a molecular weight of 330.34 g/mol. The compound features a pyrrolidine ring, an oxazole moiety, and a benzyloxycarbonyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O5 |
| Molecular Weight | 330.34 g/mol |
| CAS Number | 203782-27-8 |
| Purity | >97% |
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, substituted pyrazoles and their derivatives have shown significant antibacterial activity against various pathogenic bacteria. The oxazole ring in our compound may enhance its interaction with bacterial enzymes or receptors, suggesting potential as an antimicrobial agent .
Anticancer Properties
There is growing interest in the anticancer potential of oxazole derivatives. Compounds with similar frameworks have been studied for their ability to inhibit cancer cell proliferation. In vitro assays indicate that such compounds can induce apoptosis in cancer cells by activating specific signaling pathways .
Pharmacological Mechanisms
The pharmacological mechanisms of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : The compound may act as a modulator for certain receptors involved in inflammation or pain pathways.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various oxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited MIC values as low as 10 µg/mL, suggesting strong antibacterial potential .
- Anticancer Research : In a recent study published in Molecules, researchers synthesized several oxazole derivatives and tested their effects on human cancer cell lines. One derivative showed a significant reduction in cell viability at concentrations of 15 µM after 48 hours of treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Protecting Groups
2-[(2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylic Acid
- Molecular Formula : C₁₄H₂₀N₂O₅
- Molecular Weight : 296.32 g/mol
- Key Differences : Replaces the Cbz group with a tert-butoxycarbonyl (Boc) protecting group.
- Impact: Boc is more labile under acidic conditions, enabling selective deprotection in multi-step syntheses.
2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic Acid
- Molecular Formula : C₁₅H₁₆N₂O₅
- Molecular Weight : 304.30 g/mol
- Key Differences : Substitutes the pyrrolidine ring with an ethylamine group.
- Impact : Reduced conformational rigidity compared to the pyrrolidine-containing parent compound, which may affect pharmacokinetic properties like membrane permeability .
Analogues with Extended Alkyl Chains or Additional Substituents
2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic Acid
- Molecular Formula : C₁₈H₂₂N₂O₅
- Molecular Weight : 346.38 g/mol
- Key Differences : Incorporates a branched 3-methylbutyl chain.
- Impact : Enhanced lipophilicity (logP ~1.8 predicted) may improve tissue penetration but reduce aqueous solubility. Purity ≥97%, indicating robust synthetic protocols .
2-{(1S)-2-(Benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic Acid
Functional and Pharmacological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
